
5-(2-Chloroethyl)phenazin-5-ium chloride
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Overview
Description
5-(2-Chloroethyl)phenazin-5-ium chloride is a chemical compound with the molecular formula C14H12Cl2N2. It is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazine derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties .
Preparation Methods
The synthesis of 5-(2-Chloroethyl)phenazin-5-ium chloride can be achieved through various methods. One common approach involves the condensation of 1,2-diaminobenzene with 2-chloroethylamine under acidic conditions, followed by oxidative cyclization to form the phenazine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-(2-Chloroethyl)phenazin-5-ium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phenazine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chloroethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-Chloroethyl)phenazin-5-ium chloride has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other phenazine derivatives.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial resistance mechanisms.
Medicine: Its antitumor activity is of interest in cancer research.
Industry: The compound is used in the development of dyes and pigments due to its stable color properties.
Mechanism of Action
The mechanism of action of 5-(2-Chloroethyl)phenazin-5-ium chloride involves its interaction with cellular components. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell death. In cancer research, it interferes with DNA replication and repair mechanisms, inducing apoptosis in tumor cells. The molecular targets and pathways involved include DNA, enzymes involved in replication, and membrane proteins .
Comparison with Similar Compounds
5-(2-Chloroethyl)phenazin-5-ium chloride can be compared with other phenazine derivatives such as:
Phenazine-1-carboxylic acid: Known for its potent antimicrobial activity.
Clofazimine: Used as an antituberculosis agent.
Pyocyanin: A natural phenazine with antimicrobial properties.
The uniqueness of this compound lies in its specific chloroethyl group, which imparts distinct chemical reactivity and biological activity compared to other phenazine derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 5-(2-Chloroethyl)phenazin-5-ium chloride, and how can reaction efficiency be quantified?
- Methodological Answer :
- Step 1 : Use reflux conditions with a polar aprotic solvent (e.g., DMF) and a chlorinating agent (e.g., chloroacetyl chloride) to introduce the chloroethyl group to the phenazine backbone, as demonstrated in analogous heterocyclic syntheses .
- Step 2 : Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) to track intermediates and optimize stoichiometry .
- Step 3 : Quantify yield gravimetrically after recrystallization (ethanol or pet-ether) and validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : Assign peaks using 1H and 13C NMR in deuterated DMSO to confirm chloroethyl substitution and phenazine ring integrity. Compare with PubChem data for analogous chlorinated heterocycles .
- UV-Vis Spectroscopy : Analyze electronic transitions (200–400 nm) to assess conjugation effects of the chloroethyl group .
- Mass Spectrometry : Employ ESI-MS to verify molecular ion peaks and fragmentation patterns .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer :
- Storage : Use airtight containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation, as recommended for similar ionic chlorides .
- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to identify decomposition products .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanism of chloroethylation in phenazine derivatives?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to map energy barriers for chloroethylation. Compare with experimental kinetics .
- Transition State Analysis : Identify intermediates using Gaussian 16 and validate with isotopic labeling (e.g., 13C tracking) .
Q. What environmental impact assessment strategies are applicable for this compound?
- Methodological Answer :
- Leaching Studies : Simulate aqueous solubility and soil adsorption using OECD Guideline 106. Employ LC-MS to detect trace residues in environmental matrices .
- Toxicity Profiling : Use Vibrio fischeri bioluminescence assays (EC50 determination) to evaluate acute aquatic toxicity .
Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer :
- Meta-Analysis : Cross-reference datasets from PubChem, Reaxys, and experimental replicates to identify solvent- or instrument-specific artifacts .
- Paramagnetic NMR : If discrepancies arise from paramagnetic impurities (e.g., metal traces), use chelating agents (EDTA) during sample preparation .
Q. What advanced techniques can validate the compound’s biological activity without violating ethical guidelines?
- Methodological Answer :
- In Vitro Assays : Use cancer cell lines (e.g., HeLa) for cytotoxicity screening (MTT assay) under biosafety level 2 (BSL-2) conditions. Adhere to OECD 423 for acute oral toxicity predictions .
- Theoretical Docking : Perform molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., DNA topoisomerases) .
Properties
CAS No. |
94496-06-7 |
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Molecular Formula |
C14H12Cl2N2 |
Molecular Weight |
279.2 g/mol |
IUPAC Name |
5-(2-chloroethyl)phenazin-5-ium;chloride |
InChI |
InChI=1S/C14H12ClN2.ClH/c15-9-10-17-13-7-3-1-5-11(13)16-12-6-2-4-8-14(12)17;/h1-8H,9-10H2;1H/q+1;/p-1 |
InChI Key |
JQTKHHGANPPYRK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=CC3=[N+]2CCCl.[Cl-] |
Origin of Product |
United States |
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